2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate
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Overview
Description
Boc-D-Chg-OH, also known as Boc-D-α-cyclohexylglycine, is a compound with the empirical formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in peptide synthesis as a protected form of D-α-cyclohexylglycine, which is an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-α-cyclohexylglycine typically involves the protection of the amino group of D-α-cyclohexylglycine with a tert-butyloxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of Boc-D-α-cyclohexylglycine follows similar synthetic routes but on a larger scale. The use of efficient and scalable methods, such as continuous flow reactors, can enhance the production yield and purity of the compound. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Boc-D-α-cyclohexylglycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to form substituted derivatives.
Major Products Formed
The major products formed from these reactions include deprotected D-α-cyclohexylglycine and its various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Boc-D-α-cyclohexylglycine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-D-α-cyclohexylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-L-α-cyclohexylglycine: The L-enantiomer of Boc-D-α-cyclohexylglycine.
Boc-D-phenylglycine: Another Boc-protected amino acid with a phenyl group instead of a cyclohexyl group.
Boc-D-alanine: A simpler Boc-protected amino acid with a methyl group.
Uniqueness
Boc-D-α-cyclohexylglycine is unique due to its cyclohexyl group, which imparts distinct steric and hydrophobic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C13H41NO13 |
---|---|
Molecular Weight |
419.46 g/mol |
IUPAC Name |
2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate |
InChI |
InChI=1S/C13H23NO4.9H2O/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;;;;;;;;;/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);9*1H2 |
InChI Key |
DWIJRJZGFHAKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.O.O.O.O.O.O.O.O.O |
Origin of Product |
United States |
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